Octahydro-1h-isoindol-1-one
Overview
Description
Octahydro-1H-isoindol-1-one, also known as tetrahydroisoquinoline, is a heterocyclic organic compound with the molecular formula C9H11NO. It is found in various natural products, including alkaloids and biogenic amines, and has a wide range of applications in scientific research. In
Scientific Research Applications
Synthesis and Pharmaceutical Application : Vali et al. (2012) developed a method for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid, a key starting material for the synthesis of Perindopril and Trandolapril, using HPLC with a refractive index detector. This method is useful for quality control in pharmaceutical production (Vali et al., 2012).
Chemical Structure Analysis : Shang et al. (2012) studied the crystal structure of a compound including the octahydro-1H-isoindole ring, providing insights into its stereochemistry and conformation (Shang et al., 2012).
Hydrogen Storage Applications : Yang et al. (2018) reported on 1-methylindole, which upon hydrogenation forms octahydro-1-methylindole. This compound was studied for reversible onboard hydrogen storage, highlighting its potential in energy applications (Yang et al., 2018).
Synthesis of Aza-Tricyclic Framework : Gouse et al. (2019) developed a method for synthesizing octahydro-1H-cyclopenta[cd]isoindole, demonstrating the compound's utility in constructing complex organic structures (Gouse et al., 2019).
Stereochemistry and Conformational Analysis : Mistryukov (1965) investigated the reduction of cis-octahydro-4H-1-pyrindin-4-one, related to octahydro-1H-isoindol-1-one, providing insights into the stereochemistry and possible rearrangements in this class of compounds (Mistryukov, 1965).
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Octahydro-1h-isoindol-1-one involves a multi-step reaction process starting from commercially available starting materials. The key steps involve the formation of a cyclic intermediate followed by reduction and cyclization to form the final product.", "Starting Materials": ["Cyclohexanone", "Ammonium acetate", "Hydrazine hydrate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Ethanol"], "Reaction": [ { "Step 1": "Cyclohexanone is reacted with ammonium acetate and hydrazine hydrate in acetic acid to form the intermediate 2-amino-3-cyclohexenone." }, { "Step 2": "The intermediate is then reduced using sodium borohydride in methanol to form 2-amino-3-cyclohexanol." }, { "Step 3": "The amino alcohol is then cyclized using sodium hydroxide in ethanol to form Octahydro-1h-isoindol-1-one." } ] } | |
CAS RN |
10479-68-2 |
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1 |
InChI Key |
JKYNCKNIVHDOKU-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CNC2=O |
SMILES |
C1CCC2C(C1)CNC2=O |
Canonical SMILES |
C1CCC2C(C1)CNC2=O |
Other CAS RN |
2555-11-5 10479-68-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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